molecular formula C18H15O3PSe B12788315 o,o,o-Triphenyl phosphoroselenoate CAS No. 7248-72-8

o,o,o-Triphenyl phosphoroselenoate

Cat. No.: B12788315
CAS No.: 7248-72-8
M. Wt: 389.3 g/mol
InChI Key: HBBUFSIXRWHPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O,O,O-Triphenyl phosphoroselenoate: is an organophosphorus compound with the molecular formula C18H15O3PSe . This compound is known for its unique structure, where three phenyl groups are bonded to a phosphorus atom, which is further bonded to a selenium atom through an oxygen atom. The presence of selenium in the compound makes it particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O,O-Triphenyl phosphoroselenoate typically involves the reaction of triphenylphosphine with selenium dioxide in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Ph3P+SeO2Ph3PSeO3\text{Ph}_3\text{P} + \text{SeO}_2 \rightarrow \text{Ph}_3\text{PSeO}_3 Ph3​P+SeO2​→Ph3​PSeO3​

where Ph represents a phenyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: O,O,O-Triphenyl phosphoroselenoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoroselenoate derivatives with higher oxidation states, while reduction may produce phosphoroselenoate derivatives with lower oxidation states.

Scientific Research Applications

Chemistry: O,O,O-Triphenyl phosphoroselenoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable in the development of new compounds.

Biology: In biological research, this compound is studied for its potential as a selenium donor. Selenium is an essential trace element, and compounds containing selenium are of interest for their potential biological activities.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the field of cancer research. Selenium-containing compounds have shown promise in inhibiting the growth of cancer cells, and this compound is being explored for its potential in this area.

Industry: In industrial applications, this compound is used as a catalyst in various chemical processes. Its ability to facilitate specific reactions makes it valuable in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which O,O,O-Triphenyl phosphoroselenoate exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form bonds with sulfur-containing amino acids in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including those involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

    O,O,O-Triphenyl phosphorothioate: Similar in structure but contains sulfur instead of selenium.

    O,O,O-Triphenyl phosphate: Contains oxygen instead of selenium.

Uniqueness: O,O,O-Triphenyl phosphoroselenoate is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly valuable in research and industrial applications.

Properties

CAS No.

7248-72-8

Molecular Formula

C18H15O3PSe

Molecular Weight

389.3 g/mol

IUPAC Name

triphenoxy(selanylidene)-λ5-phosphane

InChI

InChI=1S/C18H15O3PSe/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H

InChI Key

HBBUFSIXRWHPLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=[Se])(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.